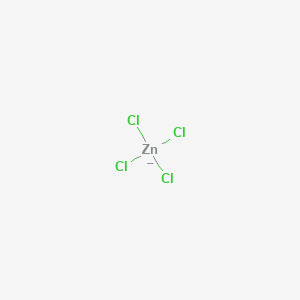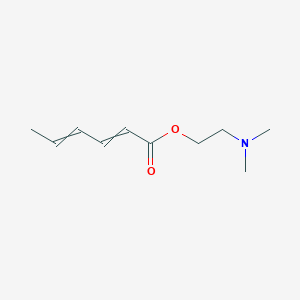
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can induce DNA damage and apoptosis in cancer cells. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to have low toxicity in animal models. However, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Future Directions
There are several future directions for research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to study its effects on other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide and to develop more stable formulations for its use in lab experiments.
Synthesis Methods
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can be synthesized using a simple reaction between 6-methoxy-1,3-benzothiazol-2-amine and 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide.
Scientific Research Applications
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been studied for its anti-inflammatory and anti-oxidant properties.
properties
Product Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide |
|---|---|
Molecular Formula |
C14H10ClN3O2S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-8-4-5-10-11(7-8)21-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
InChI Key |
AAXCQWCZXLOREK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)